molecular formula C8H7BrClF B1597148 2-Chloro-6-fluoro-3-methylbenzyl bromide CAS No. 261762-87-2

2-Chloro-6-fluoro-3-methylbenzyl bromide

Cat. No. B1597148
M. Wt: 237.49 g/mol
InChI Key: VAMCJPJZOSMZGT-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-methylbenzyl bromide” is a chemical compound with the empirical formula C8H7BrClF . Its molecular weight is 237.50 .


Molecular Structure Analysis

The SMILES string representation of this compound is ClC1=C(CBr)C(F)=CC=C1C . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-6-fluoro-3-methylbenzyl bromide” is a solid . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

One of the significant applications of derivatives similar to 2-Chloro-6-fluoro-3-methylbenzyl bromide is in the synthesis of radiotracers for Positron Emission Tomography (PET). Researchers developed synthesis procedures for 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These intermediates are used in asymmetric synthesis of fluorinated α-amino acids for PET applications. The study optimized the synthesis procedure using an Anatech robotic system, demonstrating the compound's potential in modern automated modules for radiopharmaceutical production (Zaitsev et al., 2002).

Enzyme Processing and Inhibition Studies

In biochemistry, [p-(halomethyl)benzoyl]formates, related to 2-Chloro-6-fluoro-3-methylbenzyl bromide, have been studied as substrates and inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. These analogues show varied behavior, ranging from normal substrates to potent competitive inhibitors. The study's findings provide insights into the enzymatic processing of these compounds and their potential use in biochemical research (Reynolds et al., 1988).

Application in Labeled Neuroleptics Synthesis

Derivatives of 2-Chloro-6-fluoro-3-methylbenzyl bromide are used in the synthesis of labeled neuroleptics. The study described the syntheses of o- and p-[18F]fluorobenzyl bromides as labeled synthons from nitrobenzaldehyde. These synthons were then applied in preparing fluorinated analogs of a benzamide neuroleptic, demonstrating the compound's role in advanced pharmaceutical synthesis (Hatano et al., 1991).

Involvement in Chemical Reaction Mechanisms

Compounds like 2-Chloro-6-fluoro-3-methylbenzyl bromide play a role in understanding various chemical reaction mechanisms. For instance, the reaction of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds leads to the formation of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This showcases the compound's utility in studying reaction pathways and mechanisms in organic chemistry (Bunce et al., 2008).

Microsomal Metabolism Research

Research into the metabolism of halogenated anilines, which are structurally related to 2-Chloro-6-fluoro-3-methylbenzyl bromide, offers insights into drug metabolism and toxicology. The study of rat liver microsomal metabolism of thesecompounds, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, revealed various metabolites, enhancing our understanding of drug metabolism pathways and their implications for pharmacology and toxicology (Boeren et al., 1992).

Synthesis of Novel Radiotracers

Another application of compounds related to 2-Chloro-6-fluoro-3-methylbenzyl bromide is in the synthesis of novel radiotracers for imaging TSPO 18 kDa with PET. The study involved synthesizing 6-Fluoro-PBR28, a fluorinated analogue of the TSPO 18 kDa ligand PBR28, and labeling it with fluorine-18 for PET imaging applications. This demonstrates the compound's role in advancing neuroimaging techniques (Damont et al., 2011).

Advancements in Organic Synthesis

Research into reaction mechanisms involving derivatives of 2-Chloro-6-fluoro-3-methylbenzyl bromide contributes to advancements in organic synthesis. For example, studies on the displacement of Cl substituent in chlorofluorotoluene in corona discharge provide insights into reaction mechanisms and the role of methyl groups in these processes. This research is pivotal in understanding and developing new synthetic methodologies (Chae et al., 2016).

properties

IUPAC Name

2-(bromomethyl)-3-chloro-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMCJPJZOSMZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378634
Record name 2-Chloro-6-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylbenzyl bromide

CAS RN

261762-87-2
Record name 2-Chloro-6-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-87-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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